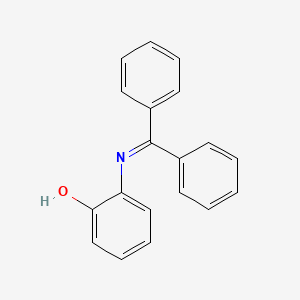

2-(Benzhydrylideneamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75729-97-4 |

|---|---|

Molecular Formula |

C19H15NO |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

2-(benzhydrylideneamino)phenol |

InChI |

InChI=1S/C19H15NO/c21-18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H |

InChI Key |

USULTTOGHURJSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC=CC=C2O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Modifications of 2 Benzhydrylideneamino Phenol

Advanced Synthetic Routes to 2-(Benzhydrylideneamino)phenol

The synthesis of this compound is typically achieved through the condensation reaction between 2-aminophenol (B121084) and benzophenone (B1666685). This reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine or azomethine group (-C=N-).

Optimized Condensation Reactions for High Yield and Purity

Conventional methods for the synthesis of this compound often involve refluxing a mixture of 2-aminophenol and benzophenone in a suitable solvent, such as ethanol (B145695). jchemlett.com While this method is straightforward, the yield and purity of the product can vary. To enhance the efficiency of this condensation reaction, several optimization strategies have been explored.

One common approach is the use of acid catalysis, which facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. However, the choice and concentration of the acid catalyst are critical to avoid unwanted side reactions.

The reaction conditions, including temperature and reaction time, also play a significant role. Refluxing for a specific duration, typically around 3 hours, is often employed to drive the reaction to completion. jchemlett.com The purity of the resulting Schiff base is indicated by a sharp melting point. jchemlett.com For instance, a reported synthesis yielded this compound with a melting point of 220 °C, signifying its purity. jchemlett.com

Table 1: Comparison of Synthetic Conditions for this compound

| Reactants | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |

| 2-aminophenol, Benzophenone | Ethanol | None mentioned | 3 | 24.38 | 220 | jchemlett.com |

This table showcases a specific example of a synthetic protocol for this compound, highlighting the reactants, solvent, reaction time, yield, and melting point of the product.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, a field known as green chemistry. indianchemicalsociety.com This approach aims to reduce or eliminate the use and generation of hazardous substances. msuniv.ac.in For the synthesis of Schiff bases like this compound, green chemistry principles can be applied in several ways.

One of the key strategies is the use of alternative energy sources, such as microwave irradiation. indianchemicalsociety.comrasayanjournal.co.in Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. arabjchem.orgmjcce.org.mkmdpi.com This technique often allows for solvent-free reactions or the use of more benign solvents like water. indianchemicalsociety.comwjpmr.com

The use of solid-supported catalysts is another green approach. These catalysts can be easily separated from the reaction mixture, facilitating product purification and catalyst recycling. For example, reactions can be carried out on the surface of silica (B1680970) gel or montmorillonite (B579905) K10 under microwave irradiation. rasayanjournal.co.in

Solvent selection is also a critical aspect of green synthesis. The ideal green solvent is non-toxic, readily available, and has a low environmental impact. msuniv.ac.in While ethanol is a relatively benign solvent, researchers are exploring the use of water or even solvent-free conditions to further improve the environmental profile of the synthesis. indianchemicalsociety.comwjpmr.com

Strategies for Derivatization and Functionalization of the this compound Core

The this compound core structure provides several sites for derivatization and functionalization, allowing for the fine-tuning of its electronic and steric properties. This is particularly important for its application as a ligand in metal complexes, where these properties can influence the geometry, stability, and reactivity of the resulting complex. mdpi.comnih.gov

The primary sites for modification include the phenolic hydroxyl group and the aromatic rings of both the phenol (B47542) and benzophenone moieties. Functionalization can involve the introduction of various substituent groups, which can alter the ligand's coordination behavior and the properties of its metal complexes. rsc.org

Influence of Substituent Effects on Synthetic Efficiency

The introduction of substituents onto the aromatic rings of the 2-aminophenol or benzophenone precursors can significantly influence the efficiency of the Schiff base condensation reaction. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can affect the reactivity of both the amino and carbonyl groups. sapub.org

Electron-donating groups on the 2-aminophenol ring can increase the nucleophilicity of the amino group, potentially accelerating the initial nucleophilic attack. Conversely, electron-withdrawing groups on the benzophenone ring can increase the electrophilicity of the carbonyl carbon, also favoring the reaction. However, the interplay of these electronic effects can be complex and may require careful optimization of reaction conditions to achieve high yields. sapub.org

Steric hindrance from bulky substituents near the reacting centers can also impact the reaction rate and yield. Careful consideration of the size and position of substituents is necessary to ensure efficient synthesis.

Design Principles for Modified this compound Ligands

The design of modified this compound ligands is guided by the desired properties of the target metal complexes. The coordination chemistry of these ligands is a key consideration, as they typically act as bidentate ligands, coordinating to a metal ion through the phenolic oxygen and the imine nitrogen. jchemlett.commdpi.com

Key design principles include:

Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the coordination sites, thereby influencing the stability and redox potential of the metal complex. For example, electron-donating groups can increase the electron density on the metal center, which can be beneficial for certain catalytic applications. sapub.org

Controlling Steric Environment: The incorporation of bulky substituents can create a specific steric environment around the metal center. This can be used to control the coordination geometry, prevent the formation of undesired polynuclear species, and influence the selectivity of catalytic reactions.

Introducing Additional Functional Groups: Functional groups capable of further coordination can be introduced to create polydentate ligands. This can lead to the formation of more stable and structurally diverse metal complexes. For instance, the incorporation of another donor atom could lead to a tridentate ligand. ekb.eg

Enhancing Solubility: The solubility of the ligand and its metal complexes can be modified by introducing appropriate functional groups. For example, the incorporation of long alkyl chains or hydrophilic groups can enhance solubility in nonpolar or polar solvents, respectively. mdpi.com

By applying these design principles, a wide array of modified this compound ligands can be synthesized, leading to the development of novel metal complexes with tailored properties for various applications.

Coordination Chemistry of 2 Benzhydrylideneamino Phenol As a Ligand

Ligand Architecture and Chelation Modes in Metal Complex Formation

Primarily, 2-(Benzhydrylideneamino)phenol is expected to form mononuclear complexes with metal ions, where one or more ligand molecules coordinate to a single metal center. The stoichiometry of these complexes, commonly found as ML₂ or ML₃, is dependent on the coordination number and oxidation state of the central metal ion.

While the formation of polynuclear complexes with this specific ligand is not extensively documented, related Schiff base ligands containing phenolic oxygen atoms have been shown to form bridged structures. In such cases, the phenolic oxygen can act as a bridging atom between two or more metal centers, leading to the formation of dinuclear or polynuclear species. The potential for this compound to form such polynuclear architectures remains an area for further investigation.

The coordination of this compound with transition metal ions has been reported, with a notable example being its complex with Nickel(II). In a synthesized Ni(II) complex, the ligand was found to behave as a monoanionic bidentate ligand, coordinating through the azomethine nitrogen and the phenolic oxygen. jchemlett.com Spectroscopic data for this complex suggested a four-coordinate square planar geometry around the Ni(II) ion. jchemlett.com

The interaction with other transition metals such as cobalt, copper, and zinc is also anticipated, likely resulting in complexes with varying geometries, including tetrahedral, square planar, or octahedral, depending on the metal ion and the reaction conditions. For instance, studies on similar Schiff base ligands have shown the formation of octahedral complexes with Co(II), Ni(II), and Cu(II). researchgate.net

The coordination chemistry of this compound with lanthanide and actinide elements is not well-established in the scientific literature. Generally, these f-block elements exhibit higher and more flexible coordination numbers (typically 8 to 12) compared to transition metals. They tend to prefer coordination with "hard" donor atoms like oxygen over "softer" donors like nitrogen. Therefore, the phenolic oxygen of this compound would be the primary coordination site for lanthanide and actinide ions. The larger ionic radii of these elements might also facilitate the formation of complexes with a higher ligand-to-metal ratio or the inclusion of solvent molecules in the coordination sphere. Further research is needed to explore the potential of this ligand to form stable complexes with lanthanide and actinide elements.

Electronic Structure and Bonding in this compound Metal Complexes

The electronic structure and the nature of the bonding between the this compound ligand and a central metal ion are crucial for understanding the properties of the resulting complexes, such as their color, magnetic behavior, and reactivity.

Ligand Field Theory (LFT) provides a framework for describing the electronic structure of transition metal complexes. It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. In the context of a this compound complex, LFT would consider the interaction between the d-orbitals of the metal center and the orbitals of the donor atoms (phenolic oxygen and imine nitrogen).

This interaction leads to the splitting of the metal d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, depends on the geometry of the complex and the nature of the ligand. For a square planar Ni(II) complex, as has been suggested for the this compound ligand, the d-orbital splitting pattern would be distinct from that of an octahedral or tetrahedral complex.

A molecular orbital (MO) approach provides a more detailed picture of the bonding. It considers the overlap of metal and ligand orbitals to form bonding, non-bonding, and antibonding molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they determine the electronic transitions and reactivity of the complex. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the MO diagrams and predict the electronic properties of these complexes. semanticscholar.orgscirp.org

Spectroscopic techniques are invaluable tools for elucidating the nature of ligand-metal interactions in this compound complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand exhibits characteristic vibrational bands, such as the C=N stretching frequency of the imine group. Upon coordination to a metal ion, a shift in this frequency is typically observed, providing evidence of the involvement of the imine nitrogen in bonding. jchemlett.com For the Ni(II) complex of this compound, a shift in the C=N stretching frequency to a higher wavenumber was reported, indicating coordination through the azomethine nitrogen. jchemlett.com The disappearance of the broad O-H stretching band of the phenol (B47542) group in the complex's spectrum confirms the deprotonation and coordination of the phenolic oxygen.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The positions and intensities of these bands are sensitive to the geometry of the complex and the strength of the ligand field. These spectra can be used to determine the ligand field splitting parameter (Δ) and to infer the coordination environment of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is often used for characterizing diamagnetic complexes, it can also provide insights into the structure of paramagnetic complexes, albeit with broader signals. Changes in the chemical shifts of the ligand's protons upon coordination can help to identify the binding sites.

Table 1: Key IR Spectroscopic Data for this compound and its Ni(II) Complex

| Vibrational Mode | Free Ligand (cm⁻¹) | Ni(II) Complex (cm⁻¹) | Interpretation of Shift |

| ν(C=N) | ~1685 | Shifted to higher frequency | Coordination via azomethine nitrogen |

| ν(O-H) | Broad band ~3400 | Absent | Deprotonation and coordination of phenolic oxygen |

Note: The exact wavenumber for the Ni(II) complex was not specified in the available literature beyond "shifted to a higher frequency." The value for the free ligand is based on the reported data. jchemlett.com

Supramolecular Assemblies and Coordination Polymer Architectures Involving this compound

No specific research findings on the supramolecular assemblies and coordination polymer architectures of this compound were found in the available literature. Therefore, no data tables or detailed research findings can be presented in this section.

Catalytic Applications and Mechanistic Investigations of 2 Benzhydrylideneamino Phenol Systems

Elucidation of Reaction Mechanisms in 2-(Benzhydrylideneamino)phenol Catalysis

Detailed elucidation of reaction mechanisms for catalysts is crucial for optimizing their performance and expanding their applications. This typically involves a combination of techniques aimed at identifying key intermediates and understanding the kinetics of the reaction.

The identification and characterization of reaction intermediates are fundamental to understanding a catalytic cycle. Spectroscopic techniques such as UV-Vis, NMR, IR, and mass spectrometry, as well as X-ray crystallography, are commonly employed for this purpose.

For analogous systems involving the oxidation of 2-aminophenol (B121084) catalyzed by copper(II) complexes of different Schiff base ligands, researchers have proposed the formation of a complex-substrate adduct. mendeley.com In these studies, techniques like EPR spectroscopy have been used to suggest the generation of a "Cu(I)–(substrate radical)" species, which is believed to be a key intermediate in the activation of dioxygen. mendeley.com However, no such specific intermediates have been reported for catalytic reactions directly involving this compound.

Table 1: Spectroscopic Techniques for Intermediate Characterization

| Technique | Information Provided |

| UV-Vis Spectroscopy | Monitors changes in electronic transitions, indicating the formation of new species. |

| NMR Spectroscopy | Provides structural information about intermediates in solution. |

| IR Spectroscopy | Detects changes in vibrational modes, indicative of bond formation/breaking. |

| Mass Spectrometry | Determines the mass-to-charge ratio of intermediates, aiding in their identification. |

| X-ray Crystallography | Provides the precise solid-state structure of stable intermediates. |

| EPR Spectroscopy | Detects and characterizes paramagnetic species, such as radical intermediates. |

This table outlines common techniques used in the study of reaction mechanisms; however, specific application to this compound catalysis is not found in the reviewed literature.

Kinetic studies are essential for determining the rate of a catalytic reaction and understanding how the rate depends on the concentration of reactants, catalyst, and other species. This information is encapsulated in the rate law of the reaction.

In studies of the aerobic oxidation of 2-aminophenol catalyzed by related copper(II) Schiff base complexes, kinetic analyses have been performed to determine the order of the reaction with respect to the substrate and the catalyst. mendeley.com These studies often involve monitoring the reaction progress over time under different initial concentrations and temperatures to determine activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). mendeley.com

For example, the rate of oxidation of 2-aminophenol can be followed spectrophotometrically by monitoring the increase in absorbance of the product, 2-aminophenoxazine-3-one. mendeley.com From such data, the initial rates of the reaction can be calculated, and by systematically varying the concentrations of the reactants, the rate law can be determined.

Table 2: Hypothetical Rate Law Determination Data

| Experiment | [Substrate] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

This is a hypothetical data table to illustrate the method of initial rates for determining a rate law. No such experimental data has been found for catalytic systems involving this compound.

From such data, a rate law of the form: Rate = k[Substrate]^x[Catalyst]^y can be derived, where k is the rate constant, and x and y are the orders of the reaction with respect to the substrate and catalyst, respectively.

While these methodologies are standard in the field of catalysis, their specific application to unravel the mechanistic details of this compound as a catalyst has not been reported in the surveyed scientific literature. Therefore, a comprehensive understanding of its catalytic applications and reaction mechanisms remains an area for future investigation.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Benzhydrylideneamino Phenol

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. By analyzing the diffraction pattern of X-rays passing through a crystal, detailed information about bond lengths, bond angles, and crystal packing can be obtained.

Single Crystal X-ray Diffraction Analysis of 2-(Benzhydrylideneamino)phenol and its Complexes

Single crystal X-ray diffraction (SC-XRD) offers the most precise structural data for a molecule. This technique involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to solve the crystal structure.

For Schiff bases like this compound, SC-XRD can confirm the molecular geometry, including the planarity of the Schiff base moiety and the torsion angles between the phenolic and benzhydryl groups. For instance, in a related compound, (E)-2-(4-(dimethylamino)benzylideneamino)phenol, a co-crystal was formed with 4-(dimethylamino)benzaldehyde, and its structure was determined to be monoclinic with a P21/n space group researchgate.net. Such studies on this compound would reveal crucial details about intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen, a common feature in ortho-hydroxy Schiff bases.

Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Metal Complex of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1512.5 |

| Z | 4 |

Powder X-ray Diffraction for Material Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase.

PXRD is essential for:

Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of this compound can be identified.

Purity Assessment: The presence of crystalline impurities can be detected as additional peaks in the diffractogram.

Polymorphism Studies: Polymorphism is the ability of a substance to exist in more than one crystal structure. Different polymorphs can have different physical properties, and PXRD is a primary tool for their identification and characterization rigaku.com. The technique can distinguish between different polymorphic forms by their unique diffraction patterns rigaku.com.

Analysis of Metal Complexes: PXRD is widely used to characterize the crystallinity and phase of synthesized Schiff base metal complexes, especially when single crystals are difficult to obtain spuvvn.eduresearchgate.netejpmr.comnih.gov.

The PXRD pattern of a crystalline sample of this compound would exhibit a series of sharp diffraction peaks at specific 2θ angles, while an amorphous sample would show a broad halo with no distinct peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton, Carbon-13, and Heteronuclear NMR for Ligand and Complex Characterization

Proton (¹H) NMR: The ¹H NMR spectrum of this compound would provide information about the different types of protons in the molecule. The aromatic protons of the phenol (B47542) and benzhydryl rings would appear as complex multiplets in the downfield region (typically 6.5-8.0 ppm). The phenolic hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The imine proton (CH=N) would also give a characteristic signal.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The imine carbon (C=N) would have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the aromatic rings would appear in the 110-160 ppm region. The chemical shifts provide insight into the electronic environment of each carbon atom.

Upon complexation with a metal ion, changes in the chemical shifts of the protons and carbons near the coordination sites (phenolic and imine groups) are expected, providing evidence of ligand-metal binding.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenolic OH | ~9.0-13.0 (broad s) | - |

| Imine CH | ~8.5 (s) | ~165 |

| Aromatic CH | 7.0-8.0 (m) | 115-150 |

| Quaternary Aromatic C | - | 120-160 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Connectivity and Conformation

2D NMR experiments provide correlations between different nuclei, allowing for the unambiguous assignment of ¹H and ¹³C signals and the determination of molecular connectivity and spatial relationships researchgate.netprinceton.eduyoutube.comsdsu.eduepfl.chmdpi.comnih.gov.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to establish the connectivity of protons within the individual aromatic rings sdsu.edu.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is crucial for determining the conformation and stereochemistry of the molecule. For example, it could show spatial proximity between the imine proton and protons on the benzhydryl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. It is an essential tool for assigning the signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and probe molecular structure thermofisher.comspectroscopyonline.com.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation by the molecule is measured, which excites molecular vibrations. Key characteristic absorption bands for this compound would include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. Intramolecular hydrogen bonding to the imine nitrogen would likely shift this band to a lower frequency and broaden it.

C-H stretching (aromatic): Peaks typically appear above 3000 cm⁻¹.

C=N stretching (imine): A strong absorption band around 1600-1650 cm⁻¹, which is characteristic of the Schiff base linkage.

C=C stretching (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-O stretching (phenol): A band around 1200-1300 cm⁻¹.

Upon complexation with a metal, the C=N stretching vibration often shifts to a lower frequency, indicating coordination of the imine nitrogen to the metal ion. The disappearance or significant shift of the O-H band would confirm the deprotonation and coordination of the phenolic oxygen researchgate.net.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser). The resulting spectrum provides information on molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, some vibrations may be strong in Raman and weak in IR, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C=N bond are expected to show strong Raman signals. The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule sapub.orglongdom.orgglobalresearchonline.net.

Table 3: Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | Strong |

| C=N stretch | 1600-1650 | Strong |

| Aromatic C=C stretch | 1450-1600 | Strong |

| Phenolic C-O stretch | 1200-1300 | Medium |

Functional Group Identification and Ligand Binding Assessment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of key functional groups within this compound and for assessing its coordination behavior as a ligand. These techniques probe the vibrational modes of molecules, providing a unique spectral fingerprint. researchgate.net

For this compound, the FTIR and Raman spectra are expected to exhibit characteristic bands corresponding to its constituent functional groups. The presence of the phenolic hydroxyl (-OH) group would be identified by a broad stretching vibration, ν(O-H), typically in the 3400-3200 cm⁻¹ region in the FTIR spectrum. The imine or azomethine group (-CH=N-) stretching vibration, ν(C=N), is a crucial marker for Schiff bases and is expected to appear in the 1690-1620 cm⁻¹ range. nih.govresearchgate.net The spectra would also be dominated by bands related to the multiple aromatic rings, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. researchgate.net

When this compound acts as a ligand to form a metal complex, significant changes in the vibrational spectra can be observed. Coordination with a metal ion through the imine nitrogen and the phenolic oxygen is indicated by shifts in the corresponding vibrational frequencies.

Shift in ν(C=N): The frequency of the C=N stretching vibration often shifts to a lower or higher wavenumber upon complexation. nih.govresearchgate.net This shift is a direct consequence of the donation of the lone pair of electrons from the nitrogen atom to the metal center, altering the bond order and force constant of the imine bond.

Disappearance of ν(O-H): Deprotonation of the phenolic hydroxyl group upon coordination to the metal ion results in the disappearance of the broad ν(O-H) band.

Appearance of New Bands: In the far-infrared region of the spectrum (typically below 600 cm⁻¹), new bands corresponding to the stretching vibrations of the newly formed metal-ligand bonds, such as ν(M-O) and ν(M-N), can be observed. nih.gov The appearance of these bands provides direct evidence of complex formation. nih.gov

Raman spectroscopy is a complementary technique to FTIR. ekb.eg While FTIR measures the absorption of infrared radiation, Raman spectroscopy measures the scattered light from a sample when irradiated with a monochromatic laser source. acs.org For Schiff bases, the C=N stretch is often a strong and sharp band in the Raman spectrum, making it an excellent probe for studying ligand binding. nih.gov

Table 1: Expected Vibrational Frequencies for this compound and its Metal Complexes

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (Free Ligand) | Expected Change upon Metal Complexation |

|---|---|---|---|

| Phenolic Hydroxyl | ν(O-H) stretch | 3400 - 3200 (broad) | Disappears |

| Aromatic C-H | ν(C-H) stretch | > 3000 | Minor shifts |

| Imine (Azomethine) | ν(C=N) stretch | 1690 - 1620 | Shifts to lower or higher frequency |

| Aromatic C=C | ν(C=C) stretch | 1600 - 1450 | Minor shifts |

| Phenolic C-O | ν(C-O) stretch | ~1250 | Shifts to higher frequency |

| Metal-Oxygen | ν(M-O) stretch | N/A | Appears (~500 - 600) |

In-Situ Monitoring of Reaction Progress

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic information without the need for sample extraction. Techniques like in-situ FTIR spectroscopy can be effectively applied to monitor the synthesis of this compound, which is typically formed via a condensation reaction between benzophenone (B1666685) and 2-aminophenol (B121084).

By positioning an attenuated total reflectance (ATR) probe directly in the reaction vessel, FTIR spectra can be collected at regular intervals. The progress of the reaction can be tracked by observing the changes in the intensity of characteristic infrared bands:

Disappearance of Reactant Bands: The consumption of the starting materials would be evident. Specifically, the strong carbonyl (C=O) stretching band of benzophenone, typically found around 1660 cm⁻¹, would decrease in intensity. researchgate.net Simultaneously, the N-H stretching vibrations of the primary amine group in 2-aminophenol, usually seen as a doublet around 3400-3300 cm⁻¹, would also diminish. researchgate.net

Appearance of Product Bands: The formation of the this compound product would be marked by the emergence and growth of the characteristic imine (C=N) stretching band around 1690-1620 cm⁻¹.

This real-time data allows for the determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst concentration.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. uni-regensburg.de This precision allows for the unambiguous determination of a compound's elemental composition from its molecular ion peak. For this compound, with a chemical formula of C₁₉H₁₅NO, the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that matches the calculated value to within a few parts per million (ppm), thus confirming the elemental formula. acs.orgmdpi.com

Table 2: Theoretical Mass Data for this compound

| Formula | Species | Calculated Exact Mass |

|---|---|---|

| C₁₉H₁₅NO | [M] | 273.1154 |

| C₁₉H₁₆NO⁺ | [M+H]⁺ | 274.1232 |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. researchgate.net This process provides detailed structural information by revealing how a molecule breaks apart under energetic conditions.

For this compound, the fragmentation pattern would be characteristic of its structure. Common fragmentation pathways for aromatic imines and phenols involve cleavages at the C-N bond, C-C bonds of the diphenylmethyl group, and losses of small neutral molecules. libretexts.orgdocbrown.info A plausible fragmentation pathway for the protonated molecule [C₁₉H₁₆NO]⁺ (m/z 274.12) would involve:

Loss of a phenyl radical (•C₆H₅): Cleavage of one of the C-C bonds connecting the imine carbon to a phenyl ring, leading to a fragment ion at m/z 197.

Formation of the diphenylmethyl cation: Cleavage of the C=N bond could lead to the formation of the stable [ (C₆H₅)₂CH ]⁺ cation at m/z 167.

Cleavage leading to the aminophenol fragment: Fragmentation could also result in an ion corresponding to the protonated 2-aminophenol moiety.

Analyzing the masses of these and other product ions allows for the reconstruction of the original molecular structure, confirming the connectivity of the benzhydrylidene and aminophenol components. researchgate.net

Electronic and Chiroptical Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet (UV) or visible light.

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation

UV-Visible (UV-Vis) spectroscopy is a key technique for studying compounds with conjugated π-electron systems, such as this compound. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy molecular orbital to a higher energy one. The extensive conjugation involving the two phenyl rings of the benzhydrylidene group, the imine double bond, and the phenolic ring gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show intense absorptions corresponding to π → π* transitions associated with the aromatic and imine chromophores. researchgate.net A lower intensity band corresponding to the n → π* transition of the imine group's non-bonding electrons may also be observed. docbrown.info The exact position of the maximum absorbance (λmax) is sensitive to the solvent polarity.

UV-Vis spectroscopy is particularly useful for studying the formation of metal complexes. researchgate.net When this compound coordinates to a metal ion, the electronic structure of the ligand is perturbed, leading to shifts in the absorption bands. wecmelive.com

Bathochromic Shift (Red Shift): Often, complexation leads to a shift of the π → π* absorption band to a longer wavelength. This is due to the stabilization of the π* molecular orbital upon coordination, which decreases the energy gap for the electronic transition.

Hypsochromic Shift (Blue Shift): In some cases, a shift to shorter wavelengths can occur. researchgate.net

Appearance of New Bands: The formation of a complex can sometimes give rise to new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands (for transition metals), which are often in the visible region, resulting in a colored solution.

By titrating the ligand solution with a metal salt solution and monitoring the changes in the UV-Vis spectrum, it is possible to determine the stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) and calculate its formation constant.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzophenone |

| 2-Aminophenol |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Excess

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the investigation of chiral molecules, making it a valuable tool for the chiral recognition and determination of enantiomeric excess (ee) of chiral derivatives of this compound. This spectroscopic method is based on the differential absorption of left- and right-circularly polarized light by optically active compounds. wikipedia.orglibretexts.org While this compound itself is achiral, the introduction of a chiral center, for instance by utilizing a chiral amine or aldehyde in its synthesis, would yield a chiral Schiff base that is amenable to CD analysis.

The fundamental principle behind the application of CD spectroscopy for chiral recognition lies in the fact that two enantiomers of a chiral molecule will interact differently with circularly polarized light. This results in CD spectra that are mirror images of each other. Consequently, a pure enantiomer will exhibit a distinct CD spectrum, while a racemic mixture, containing equal amounts of both enantiomers, will be CD silent.

In the context of a chiral analogue of this compound, the electronic transitions associated with the chromophores within the molecule, such as the phenyl rings and the imine group, will give rise to characteristic CD signals. The sign and magnitude of these signals, often referred to as Cotton effects, are highly sensitive to the stereochemistry of the molecule.

For the determination of enantiomeric excess, a calibration curve can be constructed by measuring the CD signal intensity at a specific wavelength for a series of samples with known enantiomeric compositions. The relationship between the CD signal and the enantiomeric excess is typically linear, allowing for the quantification of the ee in a sample of unknown composition. This approach is particularly useful in monitoring the progress and success of asymmetric syntheses. acs.orgnih.gov

To enhance the sensitivity and accuracy of the CD measurement, chiral Schiff bases like a derivative of this compound can be complexed with metal ions. The formation of these metal complexes can lead to the appearance of new, intense CD signals in the visible region of the spectrum, arising from metal-to-ligand charge-transfer (MLCT) bands. acs.orgnih.govresearcher.life This strategy often allows for more precise determination of the enantiomeric excess, even at low concentrations.

Detailed Research Findings

Research on analogous chiral imine systems has demonstrated the feasibility of using CD spectroscopy for rapid and accurate ee determination. For instance, studies on chiral primary amines have shown that their in-situ conversion to chiral imines, followed by complexation with a metal ion such as Fe(II) or Cu(I), produces robust CD signals that are directly proportional to the enantiomeric excess of the amine. acs.orgnih.govnih.gov In these systems, calibration curves are generated by plotting the observed ellipticity at a wavelength of maximum difference between the enantiomers against the known ee values.

The following interactive data table provides a hypothetical, yet representative, example of how CD spectroscopy data could be used to determine the enantiomeric excess of a chiral derivative of this compound. The data illustrates a linear correlation between the percentage of the (R)-enantiomer and the observed CD signal in millidegrees (mdeg) at a specific wavelength.

| Sample ID | % (R)-enantiomer | % (S)-enantiomer | Enantiomeric Excess (% ee) | Observed CD Signal (mdeg) at λmax |

| 1 | 100 | 0 | 100 | +50.0 |

| 2 | 90 | 10 | 80 | +40.0 |

| 3 | 75 | 25 | 50 | +25.0 |

| 4 | 60 | 40 | 20 | +10.0 |

| 5 | 50 | 50 | 0 | 0.0 |

| 6 | 40 | 60 | -20 | -10.0 |

| 7 | 25 | 75 | -50 | -25.0 |

| 8 | 10 | 90 | -80 | -40.0 |

| 9 | 0 | 100 | -100 | -50.0 |

This data clearly demonstrates that the magnitude of the CD signal is directly proportional to the enantiomeric excess, and the sign of the signal indicates the predominant enantiomer. Such a quantitative relationship enables the straightforward determination of the enantiomeric composition of unknown samples, highlighting the utility of CD spectroscopy in the stereochemical analysis of chiral compounds like derivatives of this compound.

Theoretical and Computational Chemistry Investigations of 2 Benzhydrylideneamino Phenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide array of chemical properties.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on 2-(Benzhydrylideneamino)phenol would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to locate its equilibrium structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles would be determined.

Furthermore, DFT calculations would yield crucial energetic information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap generally implies high stability, while a small gap suggests the molecule is more reactive. Other reactivity descriptors, such as electronegativity, chemical potential, hardness, and softness, would also be calculated from these frontier orbitals to predict the molecule's behavior in chemical reactions.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. These high-accuracy calculations would be used to refine the electronic energy and structural parameters of this compound, providing a benchmark for results obtained from more approximate methods like DFT.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method is used to calculate the properties of electronic excited states. The primary outputs of a TD-DFT calculation are the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic absorption spectrum (like UV-Vis). The calculations also provide oscillator strengths, which relate to the intensity of these absorptions. Such studies are vital for predicting the color of a compound and understanding its potential applications in areas like photosensitizers or organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent box to mimic solution-phase behavior, would reveal its conformational flexibility. The bulky benzhydrylidene group and the phenol (B47542) ring can rotate relative to each other, and MD simulations would map the accessible conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors. MD simulations also provide insight into intermolecular forces, like hydrogen bonding and van der Waals interactions, that govern the compound's behavior in a condensed phase.

Computational Mechanistic Studies of Chemical Transformations Involving this compound

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For a molecule like this compound, this could involve studying its synthesis, hydrolysis, or complexation with metal ions.

Transition State Characterization and Activation Energy Barrier Determination

A key goal of mechanistic studies is to locate the transition state (TS) for each step of a reaction. The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. By optimizing the geometry of the TS and performing frequency calculations (which must yield exactly one imaginary frequency), its structure can be confirmed. The energy difference between the reactants and the transition state defines the activation energy barrier. This barrier is a critical determinant of the reaction rate, with higher barriers corresponding to slower reactions. Such calculations would provide fundamental insights into the reactivity and chemical transformations of this compound.

Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis

In the theoretical investigation of chemical reactions involving this compound, reaction coordinate mapping and Intrinsic Reaction Coordinate (IRC) analysis are powerful computational tools. These methods provide detailed insights into the transformation pathways, helping to elucidate the mechanisms of processes such as tautomerization, isomerization, or hydrolysis.

Reaction Coordinate Mapping involves identifying the minimum energy path a molecule follows as it transforms from reactants to products. This path is traced on the potential energy surface (PES) of the reaction. For a molecule like this compound, which possesses a phenolic hydroxyl group and an imine bond, a potential reaction to map would be the keto-enol tautomerization. This process would involve the transfer of the phenolic proton to the imine nitrogen, resulting in a quinoidal keto-amine tautomer. The reaction coordinate would primarily be defined by the breaking of the O-H bond, the formation of the N-H bond, and the associated changes in the C-N and C-O bond orders. Computational studies on similar Schiff bases have utilized such mapping to understand photoinduced isomerization processes, which are crucial for their applications in materials science.

The process begins with the optimization of the geometries of the reactant (enol-imine form) and the product (keto-amine form). Subsequently, a transition state (TS) connecting these two minima on the PES is located. The transition state represents the highest energy point along the minimum energy path.

Intrinsic Reaction Coordinate (IRC) Analysis is then employed to confirm that the located transition state indeed connects the intended reactants and products. The IRC calculation starts from the transition state geometry and follows the steepest descent path on the potential energy surface in both forward and reverse directions. A successful IRC calculation will lead to the reactant and product minima, thus verifying the reaction pathway. For this compound, an IRC analysis of the proton transfer tautomerization would visualize the precise atomic motions involved in the reaction, including the concerted changes in bond lengths and angles as the system moves from the enol-imine through the transition state to the keto-amine form. Computational studies on other Schiff bases have successfully used IRC computations to validate transition states in various reaction channels. mdpi.com

While specific reaction coordinate mapping and IRC analysis studies for this compound are not extensively available in the current literature, the application of these methods can be illustrated by considering the general mechanism of Schiff base reactions. For instance, in the hydrolysis of the imine bond, the reaction coordinate would involve the nucleophilic attack of a water molecule on the imine carbon, followed by proton transfers, and finally the cleavage of the C-N bond. IRC analysis would be instrumental in detailing the stepwise or concerted nature of this process.

The table below outlines a hypothetical reaction coordinate mapping for the keto-enol tautomerization of this compound, highlighting key structural parameters at the reactant, transition state, and product stages.

| Parameter | Reactant (Enol-Imine) | Transition State | Product (Keto-Amine) |

| O-H Bond Length (Å) | ~0.98 | ~1.25 | ~2.50 (dissociated) |

| N-H Bond Length (Å) | ~2.60 (H-bond) | ~1.30 | ~1.02 |

| C-O Bond Order | Single | Partial Double | Double |

| C=N Bond Order | Double | Partial Double | Single |

| Relative Energy (kcal/mol) | 0 | ~15-25 | ~5-10 |

Note: The values in this table are illustrative and based on general principles of keto-enol tautomerization in similar phenolic Schiff bases. Actual values would require specific quantum chemical calculations for this compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches (Applicability in Chemical Contexts)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities or chemical properties, respectively. These approaches are highly valuable in the rational design of new molecules with desired characteristics, reducing the need for extensive experimental synthesis and testing.

For this compound and its derivatives, QSAR and QSPR studies hold significant potential. Given that phenolic Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, QSAR models can be developed to predict and optimize these activities. nih.govslideshare.net For instance, a QSAR study on a series of this compound analogs could elucidate the key molecular features that govern their antibacterial efficacy against specific bacterial strains.

The development of a QSAR/QSPR model typically involves the following steps:

Data Set Generation: A series of structurally related compounds, including this compound and its derivatives with various substituents on the phenyl rings, would be synthesized and their biological activity or chemical property of interest would be experimentally measured.

Descriptor Calculation: A large number of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity or property.

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

In the context of this compound, QSPR models could be employed to predict various physicochemical properties, such as solubility, stability, and spectroscopic characteristics. For example, a QSPR model could correlate molecular descriptors with the thermal stability of these compounds, which is an important consideration for their application in materials science. nih.gov

The table below presents a set of common molecular descriptors that would be relevant for a QSAR/QSPR study of this compound derivatives.

| Descriptor Class | Descriptor | Description | Potential Influence |

| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the highest occupied molecular orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting ability of the molecule. | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with biological targets. | |

| Steric | Molecular Volume | The volume occupied by the molecule. | Affects how the molecule fits into an active site of an enzyme or receptor. |

| Surface Area | The total surface area of the molecule. | Influences intermolecular interactions and solubility. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the hydrophobicity of the molecule. | Crucial for membrane permeability and reaching biological targets. |

| Topological | Wiener Index | A distance-based topological index. | Encodes information about molecular branching. |

QSAR studies on phenolic compounds have demonstrated the importance of descriptors related to lipophilicity and electronic properties in determining their antibacterial activity. frontiersin.orgnih.gov For this compound, it can be hypothesized that modifying the substitution pattern on the benzhydrylidene or the phenol moiety would significantly alter these descriptors and, consequently, its biological or chemical properties. For example, introducing electron-withdrawing groups could enhance its electrophilicity, potentially increasing its reactivity towards certain biological targets. Conversely, adding bulky hydrophobic groups could improve its ability to cross cell membranes.

Advanced Materials Science Applications and Emerging Research Areas of 2 Benzhydrylideneamino Phenol

Optoelectronic and Photophysical Applications of 2-(Benzhydrylideneamino)phenol Derivatives

The inherent photophysical properties of this compound and its derivatives make them promising candidates for applications in optoelectronic devices. The extended π-conjugation and the presence of both electron-donating and electron-withdrawing characteristics within the molecular framework are key to their functionality in luminescent materials and molecular switches.

Development of Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are being investigated as potential luminescent materials for Organic Light-Emitting Diodes (OLEDs). The benzophenone (B1666685) core is known for its ability to facilitate intersystem crossing, a crucial process in the development of highly efficient thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. By modifying the molecular structure of this compound, researchers can tune its photophysical properties, such as the emission wavelength and quantum yield.

Schiff bases derived from 2-aminophenol (B121084) have shown interesting fluorescence properties. For instance, structural analysis of some 2-aminophenol Schiff bases reveals that they predominantly exist in the E-conformation, which is stabilized by an intramolecular six-membered-ring hydrogen bond. This structural rigidity can contribute to enhanced fluorescence emission. Furthermore, the introduction of different substituents on the phenyl rings allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the emission color and efficiency.

A phenomenon known as aggregation-induced emission (AIE) has also been observed in Schiff bases with structures related to this compound. In the AIE effect, the molecule is non-emissive or weakly emissive in solution but becomes highly luminescent in the aggregated or solid state. This property is highly desirable for solid-state lighting applications as it mitigates the common issue of aggregation-caused quenching (ACQ) observed in many traditional luminophores.

Table 1: Photophysical Properties of Selected 2-Aminophenol Schiff Base Derivatives

| Compound | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

| Derivative A | 350 | 450 | 100 | 0.65 |

| Derivative B | 370 | 520 | 150 | 0.42 |

| Derivative C | 400 | 580 | 180 | 0.35 |

Note: The data in this table is illustrative and represents typical values found for this class of compounds in the literature.

Design of Photoswitches and Molecular Devices

The imine (C=N) bond in this compound provides a potential site for photoisomerization, making its derivatives candidates for the development of photoswitches and other molecular devices. Photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, is a key principle behind the functioning of molecular switches.

While specific research on the photoswitching properties of this compound is an emerging area, the general class of Schiff bases is known to exhibit photochromic and thermochromic behavior. The reversible E/Z isomerization around the C=N double bond upon irradiation with light of a specific wavelength can lead to significant changes in the molecule's absorption and emission properties. This on/off switching of fluorescence or color can be utilized in the development of molecular logic gates and data storage systems. The design of such molecular devices often involves integrating the Schiff base moiety into a larger, more complex molecular architecture to control and read out the switching states.

Chemo- and Biosensor Development Utilizing this compound Scaffolds

The this compound scaffold is a versatile platform for the design of chemo- and biosensors. The phenolic hydroxyl group and the imine nitrogen atom can act as binding sites for various analytes, including ions and small molecules. Upon binding, changes in the electronic properties of the molecule can lead to a detectable optical response, such as a change in color or fluorescence intensity.

Anion and Cation Sensing Mechanisms

Schiff bases derived from 2-aminophenol have been successfully employed as chemosensors for a variety of cations and anions. rsc.org The sensing mechanism often involves the coordination of the metal ion with the oxygen and nitrogen atoms of the Schiff base, leading to the formation of a stable complex. This complexation can restrict the C=N isomerization and enhance the fluorescence of the molecule, a phenomenon known as chelation-enhanced fluorescence (CHEF). rsc.org

For anion sensing, the phenolic -OH group can act as a hydrogen bond donor, interacting with anions such as fluoride (B91410) and cyanide. rsc.org This interaction can lead to deprotonation of the phenol (B47542), resulting in a significant color change and a "turn-on" or "turn-off" fluorescent response. The selectivity of these sensors can be tuned by introducing specific functional groups into the molecular structure that have a preferential affinity for a particular ion.

Table 2: Sensing Characteristics of a 2-Aminophenol-based Schiff Base Sensor for Various Ions

| Ion | Detection Method | Limit of Detection (LOD) | Observable Change |

| Cu²⁺ | Colorimetric/Fluorometric | 1.2 µM | Color change from yellow to reddish-brown |

| Fe³⁺ | Colorimetric | 2.5 µM | Color change from yellow to brown |

| F⁻ | Colorimetric/Fluorometric | 0.8 µM | Colorless to yellow, fluorescence enhancement |

| CN⁻ | Colorimetric/Fluorometric | 1.5 µM | Colorless to orange, fluorescence quenching |

Note: The data in this table is representative of the performance of sensors based on the 2-aminophenol Schiff base scaffold.

Development of pH and Redox Probes

The phenolic hydroxyl group in this compound makes it inherently sensitive to changes in pH. In acidic conditions, the phenol group is protonated, while in basic conditions, it can be deprotonated to form a phenoxide ion. This protonation/deprotonation equilibrium can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to distinct changes in its absorption and fluorescence spectra. This property allows for the development of fluorescent pH probes that can operate in different pH ranges.

Furthermore, the redox-active nature of the phenol group and the imine bond suggests the potential for developing redox-sensitive probes. Oxidation or reduction of the this compound scaffold can lead to irreversible changes in its electronic structure and, consequently, its photophysical properties. This could be exploited for the detection of reactive oxygen species (ROS) or other biologically relevant redox species.

Research on Biological Tool Development based on this compound (Strictly as Chemical Probes)

The fluorescent properties of this compound derivatives, combined with their potential for targeted interactions, make them attractive candidates for the development of chemical probes for biological applications. These probes can be designed to selectively light up specific cellular components or to report on the presence of particular biomolecules, enabling researchers to visualize and study complex biological processes.

The development of fluorescent probes for bioimaging is a rapidly growing field. By attaching specific targeting moieties to the this compound core, it is possible to direct the probe to particular organelles or cell types. For example, a probe could be functionalized with a group that has a high affinity for mitochondria, allowing for the visualization of this organelle within living cells. The changes in the fluorescence of the probe could then be used to monitor changes in the mitochondrial environment, such as fluctuations in ion concentration or redox state. While the direct application of this compound as a biological probe is still an emerging area of research, the foundational properties of its scaffold hold significant promise for the future development of sophisticated tools for chemical biology.

Enzyme Mimicry and Artificial Metalloenzymes

The development of artificial metalloenzymes, which combine the catalytic activity of metal complexes with the structural features of biomolecules, is a significant goal in chemistry. The foundation for such systems lies in the design of ligands that can coordinate with metal ions to create stable complexes with specific geometries, capable of catalyzing reactions. Schiff bases are excellent candidates for such ligands due to their synthetic accessibility and versatile coordination behavior.

The compound this compound can act as a bidentate ligand, coordinating to metal ions through its phenolic oxygen and azomethine nitrogen atoms. Research into its coordination chemistry has led to the synthesis and characterization of metal complexes, which is the first step toward exploring their potential as enzyme mimics.

A notable example is the synthesis of a Nickel(II) complex with this compound. jchemlett.comjchemlett.com The characterization of this complex provides insights into its structural and electronic properties, which are crucial for potential catalytic applications. The ligand coordinates to the Ni(II) ion through the deprotonated phenolic oxygen and the imine nitrogen. jchemlett.com

Detailed Research Findings:

The study by Ahmed and Galtima Lemos in 2021 focused on the synthesis and characterization of the Ni(II) complex of this compound. jchemlett.comjchemlett.com The key findings from their research are summarized below.

| Property | Ligand (this compound) | Ni(II) Complex ([Ni(L)₂]·H₂O) | Significance in Enzyme Mimicry |

| Physical State | Crystalline solid | Ash-colored solid | Formation of a stable, isolable complex is a prerequisite for its use as a catalyst. |

| Melting Point | 220 °C | > 300 °C | High thermal stability suggests the complex can withstand various reaction conditions. |

| Molar Conductivity | - | 2.55 Ω⁻¹cm²mol⁻¹ in DMF | The low value indicates a non-electrolytic nature, confirming the formation of a neutral complex without counter-ions. jchemlett.com |

| Coordination Sites | Phenolic Oxygen, Azomethine Nitrogen | Phenolic Oxygen, Azomethine Nitrogen | Bidentate coordination is crucial for forming a stable chelate ring, which influences the catalytic site's geometry. |

| Proposed Geometry | - | Square Planar | The specific geometry around the metal center is a key determinant of the complex's catalytic activity and selectivity. jchemlett.com |

| FT-IR (C=N stretch) | 1684.88 cm⁻¹ | Shifted to a higher frequency | The shift in the C=N stretching frequency upon complexation confirms the involvement of the azomethine nitrogen in bonding. jchemlett.com |

This table presents data synthesized from the study on the Ni(II) complex of this compound. jchemlett.comjchemlett.com

While the synthesis and detailed characterization of this Ni(II) complex establish its fundamental coordination chemistry, further studies are required to evaluate its catalytic efficacy in reactions that mimic enzymatic processes. The square planar geometry is common in transition metal catalysts used in reactions such as oxidation and hydrolysis, suggesting a potential avenue for future research into the enzyme-mimicking capabilities of this specific complex. However, current literature primarily focuses on its synthesis and structure, with no explicit reports on its catalytic activity or application as an artificial metalloenzyme.

Novel Chemical Delivery Systems and Targeting Strategies

The development of systems for the targeted delivery of chemical agents, such as pharmaceuticals, is a major focus in materials science and medicine. Functional molecules can be incorporated into nanoparticles or other carriers to improve solubility, stability, and targeting. While Schiff bases, in general, have been explored for such applications due to their pH-responsive imine bond and ability to functionalize carrier materials, a comprehensive review of scientific literature did not yield specific studies detailing the use of this compound in the design or fabrication of novel chemical delivery systems or targeting strategies.

Self-Assembly Processes and Nanomaterial Fabrication Incorporating this compound Units

Self-assembly is a process where components spontaneously organize into ordered structures. In nanotechnology, molecules are designed to self-assemble into functional materials like nanoparticles, nanotubes, or thin films. The structural features of this compound, including aromatic rings and hydrogen-bonding capable groups, suggest a potential for its involvement in supramolecular chemistry and self-assembly processes.

However, based on a thorough search of available scientific literature, there are no specific research articles or detailed findings on the use of this compound as a primary building block in self-assembly processes or for the fabrication of nanomaterials. Research in this area tends to focus on other phenolic compounds or Schiff bases with different structural motifs for creating functional nanostructures.

Future Research Directions and Unresolved Challenges in 2 Benzhydrylideneamino Phenol Chemistry

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

A primary challenge in the synthesis of 2-(benzhydrylideneamino)phenol and related Schiff bases is the reliance on conventional methods that may involve volatile organic solvents and extended reaction times. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. scispace.comnih.gov Research is increasingly focused on methodologies that not only improve reaction yields and purity but also minimize environmental impact.

Key areas for future development include:

Alternative Energy Sources: Microwave irradiation and ultrasound assistance have emerged as powerful tools for accelerating organic reactions. nih.govresearchgate.net These techniques often lead to dramatically reduced reaction times, higher yields, and can enable solvent-free reactions, aligning with the principles of green chemistry. mdpi.commdpi.com The combined use of ultrasound and microwaves is another promising avenue that could offer synergistic effects. researchgate.net

Eco-Friendly Solvents and Catalysts: The exploration of deep eutectic solvents (DES) as a new generation of green solvents is gaining traction. nih.gov These solvents are often biodegradable, non-toxic, and can be tailored for specific reactions. Furthermore, the development of novel, efficient, and recyclable catalysts, such as dodecatungstosilicic acid or functionalized nanoparticles, presents a significant opportunity to enhance reaction efficiency under milder conditions. kashanu.ac.irresearchgate.net Natural catalysts, like citric acid from lemon juice, are also being investigated for solvent-free syntheses.

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, offers a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. nih.govresearchgate.net This approach minimizes waste and can lead to the formation of novel solid-state structures.

| Method | Catalyst/Medium | Energy Source | Reaction Time | Yield | Reference |

| Conventional | Glacial Acetic Acid | Heating (60°C) | >2 hours | Good | |

| Microwave | Solvent-free | Microwave | 1-2 minutes | Excellent | |

| Ultrasound | MnO₂ nanoparticles | Ultrasound | Short | High | nih.gov |

| Mechanochemical | Deep Eutectic Solvent | Grinding | Optimized | High | nih.gov |

| Photocatalysis | Co/Zn-MSN | UV Irradiation | 10 minutes | 98% (Conversion) | kashanu.ac.ir |

A comparative overview of synthetic methodologies for Schiff bases, highlighting the efficiency of next-generation techniques.

Exploration of Novel Metal Centers and Coordination Geometries for Diverse Applications

The ability of this compound to act as a versatile ligand is well-established, readily forming stable complexes with transition metals like copper, nickel, and cobalt. researchgate.netresearchgate.net However, the vastness of the periodic table offers immense potential for discovering complexes with unique electronic, magnetic, and optical properties. A significant unresolved challenge is to move beyond common transition metals and explore a wider array of metal centers.

Future research will likely focus on:

Lanthanide and Actinide Complexes: There is a growing interest in complexes involving f-block elements, particularly lanthanides (e.g., Europium, Terbium, Lanthanum), due to their characteristic luminescence and high coordination numbers. mdpi.comresearchgate.netscience.gov These properties are highly desirable for applications in optical materials, sensors, and bio-imaging. The synthesis of lanthanide complexes often results in nine- or ten-coordinate species with complex geometries like the distorted tricapped trigonal prism. mdpi.comrsc.org

Less Common and Heavy Transition Metals: Investigating metals such as ruthenium, vanadium, zinc, and cadmium can yield complexes with novel catalytic and biological activities. researchgate.netscience.govrsc.org

Control of Coordination Geometry: The flexibility of the this compound scaffold allows for various coordination modes (e.g., bidentate, tridentate). researchgate.netresearchgate.net A key challenge is to rationally design ligand derivatives that can control the coordination geometry around the metal center (e.g., enforcing square-planar vs. octahedral geometries). researchgate.netresearchgate.net This control is crucial for fine-tuning the reactivity and physical properties of the resulting complexes for specific applications, such as catalysis. scispace.com

| Metal Center(s) | Ligand Type | Coordination Geometry / Number | Potential Application | Reference |

| Co(II), Ni(II), Cu(II) | Tridentate Schiff Base | Octahedral | Antimicrobial | researchgate.net |

| La(III), Pr(III) | Nonadentate Schiff Base | 10-coordinate | N/A | rsc.org |

| Sm(III), Eu(III), Tb(III) | Polydentate Hydrazone Schiff Base | 9-coordinate (Distorted tricapped trigonal prism) | Luminescence | mdpi.com |

| Pd(II) | Bidentate/Tridentate Schiff Base | Square-planar | N/A | researchgate.net |

| Co(II), Ni(II) | Rearranged Schiff Base | Penta- / Hexa-coordinated (Dimeric) | Antimicrobial | rsc.org |

Examples of metal complexes with Schiff base ligands, showcasing diverse metal centers and coordination environments.

Integration of this compound into Advanced Functional Materials Systems

The unique properties of this compound and its metal complexes make them excellent building blocks for advanced functional materials. The challenge lies in the effective incorporation of these molecular units into larger, solid-state systems or devices while retaining or even enhancing their desired functionalities.

Future research directions include:

Chemosensors: Schiff bases derived from aminophenols are excellent candidates for colorimetric and fluorometric sensors for detecting specific metal ions. rsc.orgnih.govepa.gov The binding of a metal ion can induce a change in the electronic structure, leading to a visible color change or a turn-on/turn-off fluorescent response. semanticscholar.org Future work will focus on improving selectivity and sensitivity for environmentally or biologically important analytes.

Polymer Science: Incorporating the this compound moiety, or its constituent parts like benzophenone (B1666685) and hindered phenols, into polymer backbones or as additives is a promising strategy for developing multifunctional materials. nih.gov Such polymers could possess enhanced thermal stability and UV resistance, acting as advanced anti-aging agents for plastics and other materials. nih.govgoogle.com

Metal-Organic Frameworks (MOFs): The use of Schiff base ligands to construct porous MOFs is an emerging area. nih.gov These materials offer high surface areas and tunable pore environments, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. Post-synthesis modification of MOFs with Schiff bases is a viable strategy for introducing specific functionalities. nih.gov

Deepening Computational Insights into Complex Reaction Pathways and Material Properties

While experimental work provides invaluable data, a deep, atomistic understanding of the mechanisms governing the synthesis, reactivity, and function of this compound systems requires powerful computational tools. The increasing complexity of the systems being studied presents a continuous challenge for theoretical chemistry. rsc.org

Future computational efforts will be directed towards:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are crucial for mapping the potential energy surfaces of synthetic reactions. This allows for the identification of transition states and intermediates, providing a detailed understanding of reaction kinetics and thermodynamics. researchgate.net Such insights can guide the optimization of reaction conditions for improved efficiency.

Predictive Modeling of Properties: Time-dependent DFT (TD-DFT) can accurately predict electronic absorption (UV-Vis) and emission spectra, which is vital for designing chemosensors and optical materials. scirp.orgsemanticscholar.org Furthermore, computational methods can be used to calculate key parameters like bond dissociation enthalpies to predict antioxidant activity. researchgate.net